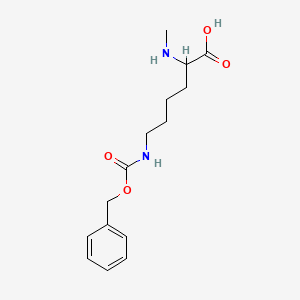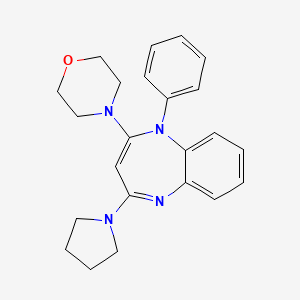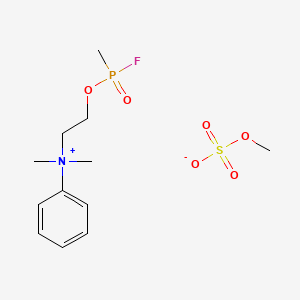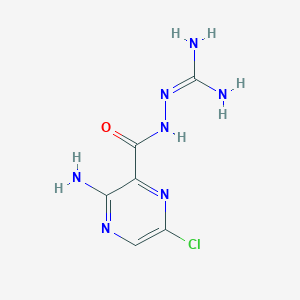
Methyl 4-S-benzoyl-4-thiopentopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-S-benzoyl-4-thiopentopyranoside is an organic compound with the molecular formula C₁₃H₁₆O₅S It is characterized by the presence of a thiopentopyranoside ring substituted with a benzoyl group at the 4-position and a methyl group at the 4-S position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-S-benzoyl-4-thiopentopyranoside typically involves the condensation of a thioglycolic acid derivative with an appropriate benzoyl chloride under basic conditions. The reaction proceeds through the formation of a thiolate intermediate, which subsequently undergoes cyclization to form the thiopentopyranoside ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-S-benzoyl-4-thiopentopyranoside can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl-substituted thiopentopyranosides.
Substitution: Formation of various substituted thiopentopyranosides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-S-benzoyl-4-thiopentopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-S-benzoyl-4-thiopentopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group may facilitate binding to hydrophobic pockets, while the thiol group can form covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can modulate the activity of the target enzyme or receptor, leading to various biochemical effects .
Comparación Con Compuestos Similares
- Methyl 2,5-di-O-benzoyl-3-deoxypentofuranoside
- Methyl 3-O-benzoyl-2-O-methyl-D-xylopyranoside
- Phenyl 4-O-benzyl-6-deoxy-2,3-di-O-methylhexopyranoside
Comparison: Methyl 4-S-benzoyl-4-thiopentopyranoside is unique due to the presence of the thiopentopyranoside ring, which imparts distinct chemical reactivity and biological activity compared to other benzoyl-substituted pentopyranosides. The thiol group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
2495-98-9 |
|---|---|
Fórmula molecular |
C13H16O5S |
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
S-(4,5-dihydroxy-6-methoxyoxan-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C13H16O5S/c1-17-13-11(15)10(14)9(7-18-13)19-12(16)8-5-3-2-4-6-8/h2-6,9-11,13-15H,7H2,1H3 |
Clave InChI |
LGNQBGABKCQOCL-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(C(CO1)SC(=O)C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12808169.png)

![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)

![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)








